A Technical Guide to the Synthesis of 1-Phenyl-2-Nitropropene
A Technical Guide to the Synthesis of 1-Phenyl-2-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-phenyl-2-nitropropene (B101151), a significant intermediate in organic synthesis and medicinal chemistry. The document details the core chemical principles, experimental protocols, and purification methods relevant to its preparation in a laboratory setting.
Introduction: The Significance of Nitroalkenes
Conjugated nitroalkenes are valuable building blocks in organic synthesis due to their high reactivity and the versatility of the nitro group, which can be transformed into a wide range of other functional groups like amines, nitriles, and amino alcohols.[1] Their role as Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions makes them crucial intermediates.[1][2]
Among these, 1-phenyl-2-nitropropene (P2NP) is a widely recognized compound used as a precursor in the synthesis of various chemical entities, including pharmaceuticals.[3][4][5] It is a light-yellow crystalline solid with a distinct odor.[4][6] The primary and most versatile method for its synthesis is the Henry reaction, also known as a nitroaldol reaction.[2][3][7]
Core Synthesis Pathway: The Henry Reaction
The synthesis of 1-phenyl-2-nitropropene is typically achieved through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane.[3][4] This process, a variant of the Knoevenagel condensation, involves two main stages: the formation of a β-nitro alcohol intermediate, which is then dehydrated to yield the final nitroalkene product.[4][7][8] The overall reaction is reversible.[7]
The reaction begins with the deprotonation of nitroethane at the alpha-carbon by a base, forming a resonance-stabilized anion (a nitronate).[4][7] This nucleophilic anion then attacks the carbonyl carbon of benzaldehyde.[4] The resulting β-nitro alkoxide is subsequently protonated, forming the β-nitro alcohol.[7] Under the reaction conditions, this intermediate readily undergoes dehydration to produce 1-phenyl-2-nitropropene.[7][8] Water is generated as a byproduct and often needs to be removed to drive the reaction to completion.[4]
Experimental Protocols
Several variations of the Henry reaction have been optimized for the synthesis of 1-phenyl-2-nitropropene, differing primarily in the choice of catalyst and solvent.
This method employs a primary amine as a base in an alcohol solvent.
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Procedure: A mixture of benzaldehyde (1.0 mole), nitroethane (1.0 mole), n-butylamine (5 mL), and anhydrous ethanol (B145695) (100 mL) is combined in a suitable round-bottom flask.[9] The mixture is heated to reflux for 8 hours.[9][10] Upon cooling and stirring, a yellow crystalline mass of 1-phenyl-2-nitropropene precipitates.[9] The crude product is then collected for purification.[9]
This protocol uses ammonium (B1175870) acetate (B1210297) as the catalyst, with nitroethane serving as both reactant and solvent.
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Procedure: A solution of benzaldehyde (6.4 g) and ammonium acetate (1.0 g) in nitroethane (20 mL) is heated to reflux for 5 hours.[9] After cooling and removal of the excess solvent, the residue is purified, typically by column chromatography followed by recrystallization.[9]
This method utilizes a different amine catalyst in an acidic solvent.
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Procedure: To a solution of benzaldehyde (1.0 mL, 9.8 mmol) in glacial acetic acid (5.3 mL), add nitroethane (1.0 mL, 13.9 mmol) and cyclohexylamine (B46788) (1.3 mL).[9] The reaction mixture is heated at 100°C for 6 hours.[9] After this period, the mixture is cooled and diluted with water (1 mL) and cooled overnight to induce crystallization.[9] The resulting crystals are filtered and dried.[9]
Quantitative Data Summary
The choice of methodology can impact reaction time and yield. The following table summarizes quantitative data from various reported syntheses.
| Aldehyde | Nitroalkane | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Benzaldehyde | Nitroethane | n-Butylamine | Ethanol | 8 | Reflux | 64 |
| Benzaldehyde | Nitroethane | Cyclohexylamine | Acetic Acid | 6 | 100 | 62 |
| Benzaldehyde | Nitroethane | Ammonium Acetate | Nitroethane | 5 | Reflux | 63 |
| Benzaldehyde | Nitroethane | n-Butylamine | Xylene | 50 | Reflux | 83 |
| Benzaldehyde | Nitroethane | Methylamine | Alcohol | 4 | "Slightly heated" | 71-81 |
(Data compiled from multiple sources[9][10][11])
Purification: Recrystallization
The crude 1-phenyl-2-nitropropene obtained from the synthesis is often purified by recrystallization to achieve the desired purity for subsequent applications.[3] Common solvents for this process include ethanol, methanol, isopropanol, and hexane.[6][9]
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Dissolution: The crude crystalline product is transferred to a flask and the chosen solvent (e.g., ethanol) is added.[6][10] The mixture is heated with stirring until all the crystals dissolve completely.[10] It is advisable to use the minimum amount of hot solvent necessary to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration should be performed quickly to remove them before the solution cools.
-
Crystallization: The clear, hot solution is allowed to cool slowly to room temperature.[10] Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.
-
Drying: The final product is dried, for instance in a desiccator or a low-temperature vacuum oven, to remove all traces of solvent.
Product Characterization
The identity and purity of the synthesized 1-phenyl-2-nitropropene are confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Light-yellow crystalline solid[4] |
| Molecular Formula | C₉H₉NO₂[4] |
| Molar Mass | 163.17 g/mol |
| Melting Point | 63-66 °C[4][6][10] |
| ¹H NMR (CDCl₃) | δ ~7.3-7.6 (m, Phenyl-H), ~8.0 (s, Vinylic-H), ~2.5 (s, Methyl-H)[12] |
| ¹³C NMR (CDCl₃) | δ ~14 (CH₃), ~128-131 (Phenyl C-H), ~133 (Phenyl C-alkene), ~137 (Alkene C-NO₂), ~149 (Alkene C-Phenyl)[12] |
| IR (Solid) | ~1640 cm⁻¹ (C=C stretch), ~1510 cm⁻¹ (asymmetric NO₂ stretch), ~1330 cm⁻¹ (symmetric NO₂ stretch)[12] |
Safety and Handling
1-phenyl-2-nitropropene is classified as harmful and is a known irritant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[6]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of fumes or dust.[6]
-
Storage: The compound should be stored in a cool, dry place (recommended 2°C to 8°C) away from strong oxidizing agents.[6] It is not highly stable at elevated temperatures and can degrade over time.[6] Reagents such as benzaldehyde and nitroethane should also be handled with appropriate care according to their respective safety data sheets.
References
- 1. sci-rad.com [sci-rad.com]
- 2. designer-drug.com [designer-drug.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]
- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. youtube.com [youtube.com]
- 11. λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene [lambdasyn.org]
- 12. benchchem.com [benchchem.com]
